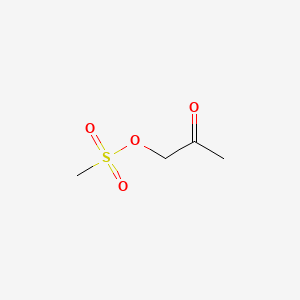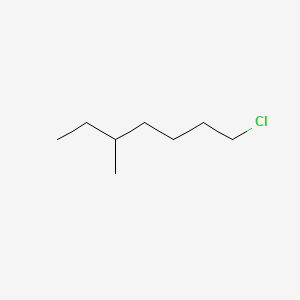
4-Methoxyphenyl
Übersicht
Beschreibung
4-Methoxyphenol, also known as Mequinol or 4-Hydroxyanisole, is an organic compound with the formula CH3OC6H4OH . It is a phenol with a methoxy group in the para position . This colorless solid is used in dermatology and organic chemistry . It is also used in the synthesis of O-silylurethanes, ureas, and formamides .
Synthesis Analysis
4-Methoxyphenol can be produced from p-benzoquinone and methanol via a free radical reaction . It was also produced according to Oxidation with H2O2 and a Diselenide catalyst .Molecular Structure Analysis
The molecular structure of 4-Methoxyphenol has been studied using density functional theory (DFT) and TD-DFT/B3LYP/6-311++G (d,p) methods . The optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, Mulliken population analysis, molecular electrostatic potential map, thermodynamic properties and UV–Vis spectral analysis of isomers of the N- (4-methoxyphenyl) piperazine molecule were predicted .Chemical Reactions Analysis
In organic chemistry, 4-methoxyphenol is used as a polymerisation inhibitor (e.g. acrylates or styrene monomers) . Reactions of (4-methoxyphenyl)amine and its trimethylsilyl derivative with organosilicon isocyanates and phenylisocyanate have been studied .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methoxyphenol include its molecular weight (124.14 g/mol), vapor density (4.3 vs air), vapor pressure (<0.01 mmHg at 20 °C), boiling point (243 °C), and melting point (55-57 °C) .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Applications
- Development of Pharmaceuticals : 4-Methoxyphenyl derivatives have been investigated for their potential in developing new, efficient, and low-toxic medicines. Studies have explored the synthesis of hydrazides and ylidenhydrazides of 2-(5-(4-methoxyphenyl)-1,2,4-triazole-3-ilthio) acetate acids, revealing the antimicrobial activities of these compounds. The introduction of a methoxyphenyl radical was found to significantly enhance antimicrobial activity (Samelyuk & Kaplaushenko, 2013).
Corrosion Inhibition
- Inhibitor for Steel Corrosion : Compounds containing 4-methoxyphenyl, such as 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, have demonstrated excellent corrosion inhibition properties for mild steel in sulfuric acid media. Their effectiveness exceeds 96% under certain conditions, with the inhibition occurring through adsorption on the metal surface (Bouklah et al., 2006).
- Corrosion Control in Hydrochloric Acid Medium : Similarly, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole has been used effectively as a corrosion inhibitor for mild steel in hydrochloric acid medium, achieving up to 98% efficiency (Bentiss et al., 2009).
Biological and Medical Research
- Inhibition of Melanin Production : The compound (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine, a nitrogen analog of stilbene and derivative of 4-methoxyphenyl, has shown potential as a skin whitening agent by inhibiting melanin production in vitro (Choi et al., 2002).
- Redox Properties in Chemical Synthesis : The redox properties of 4-methoxyphenyl derivatives have been explored for their application in novel redox systems, such as diphosphene carrying a redox-active sterically protecting group (Tsuji et al., 1999).
Biocatalysis
- Enantiopure Compound Synthesis : The compound (S)-1-(4-methoxyphenyl) ethanol, synthesized from 4-methoxyacetophenone using Lactobacillus senmaizuke as a biocatalyst, is significant for the production of various drug intermediates. Optimized conditions for this synthesis were explored, revealing its potential in the synthesis of antihistamines (Kavi et al., 2021).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
InChI |
InChI=1S/C7H7O/c1-8-7-5-3-2-4-6-7/h3-6H,1H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKUICFDWYEPTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=[C]C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178670 | |
| Record name | p-Methoxyphenyl radical | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyphenyl | |
CAS RN |
2396-03-4 | |
| Record name | p-Methoxyphenyl radical | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002396034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Methoxyphenyl radical | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Benzene, 1,1'-[propylidenebis(oxymethylene)]bis-](/img/structure/B3050083.png)



